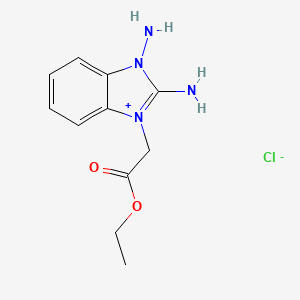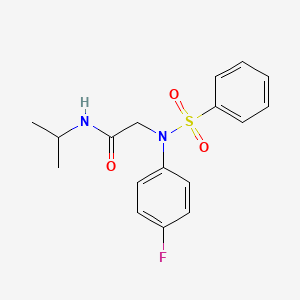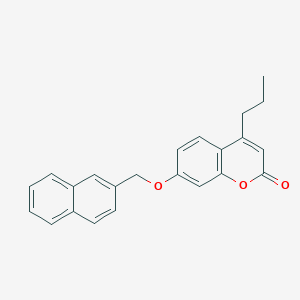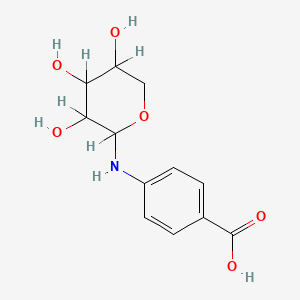
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are designed to target specific enzymes involved in the immune system's response to inflammation.
Mecanismo De Acción
Janus kinases (JAKs) are enzymes that play a crucial role in the signaling pathways involved in the immune system's response to inflammation. By inhibiting the activity of these enzymes, N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce the production of inflammatory cytokines, which are responsible for the symptoms associated with autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a significant impact on the immune system's response to inflammation. Studies have demonstrated that the drug can reduce the levels of various inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). Additionally, the drug has been shown to reduce the activity of specific immune cells, including T-cells and B-cells, which play a critical role in the development of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for Janus kinases, which allows for targeted inhibition of the immune system's response to inflammation. Additionally, the drug has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials. However, one of the limitations of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for off-target effects, which could lead to unintended consequences in the immune system's response to inflammation.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the drug's potential for use in the treatment of other autoimmune and inflammatory diseases, including multiple sclerosis and lupus. Additionally, researchers are exploring the use of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as biologic agents, to enhance its therapeutic efficacy. Finally, there is ongoing research into the development of more selective Janus kinase inhibitors, which could further improve the drug's safety and efficacy profile.
Métodos De Síntesis
The synthesis of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with 2-chloro-6-methyl aniline, followed by the addition of a pyrrolidine ring and a carboxamide group. The final product is obtained after purification and isolation through various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug's mechanism of action involves inhibiting the activity of specific enzymes, known as Janus kinases, which play a critical role in the immune system's response to inflammation.
Propiedades
IUPAC Name |
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-3-2-4-15(19)17(11)21-18(24)12-9-16(23)22(10-12)14-7-5-13(20)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTCNWHIMFQLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)

![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)

![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)

![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)
![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
